![molecular formula C24H21NO3 B15109333 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109333.png)
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a biphenyl group, a dimethylamino group, and a hydroxy group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Addition of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with an electrophilic intermediate.
Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Coupling Reactions: The biphenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Dimethylamine derivatives, electrophiles
Coupling: Palladium catalysts, boronic acids, halogenated intermediates
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted benzofuran compounds, and extended biphenyl structures.
Scientific Research Applications
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with a benzofuran core and several functional groups, such as a biphenyl moiety and a dimethylamino group, that contribute to its chemical reactivity and biological activity. The biphenyl group introduces steric and electronic effects, potentially enhancing interactions with biological targets, while the dimethylamino group suggests interactions with neurotransmitter systems.
Potential Applications
The potential applications of This compound are diverse:
- Medicinal Chemistry : It can be a building block for synthesizing more complex drug molecules.
- Biochemical Research : It can be used as a tool to study biological pathways and enzyme interactions.
- Pharmacological Studies : The compound is a candidate for pharmacological studies due to the potential for the dimethylamino group to interact with neurotransmitter systems.
These applications highlight the compound's versatility in medicinal chemistry and biochemistry.
Potential Mechanisms of Action
Further investigation through in vitro and in vivo studies is needed to determine the specific mechanisms of action of This compound .
- Antioxidant Effects : Compounds containing hydroxyl groups are known to scavenge free radicals.
- Neuroactive Properties : The dimethylamino group may interact with neurotransmitter receptors, influencing mood or cognitive functions.
- Anti-inflammatory Activity : Many benzofuran derivatives show promise in modulating inflammatory pathways.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Potential methods include:
- Spectroscopic Methods : Using techniques like UV-Vis spectroscopy to study binding interactions.
- Computational Modeling : Simulating interactions with proteins and other biomolecules.
- Cell-Based Assays : Observing the compound's effects on cells in culture.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(methylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(ethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(propylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific structural features, such as the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Benzofuran core : A fused benzene and furan ring.
- Substituents :
- A biphenyl group at the 2-position.
- A dimethylamino group at the 7-position.
- A hydroxyl group at the 6-position.
Antioxidant Activity
Recent studies have shown that benzofuran derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For example, a study demonstrated that similar benzofuran derivatives effectively reduced reactive oxygen species (ROS) in vitro, suggesting a protective effect against oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In cellular assays, it significantly reduced NF-κB activation, which plays a critical role in inflammatory responses. This activity was quantified through ELISA assays and Western blotting techniques .
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 93.8% |
IL-1 | 98% |
IL-8 | 71% |
Anticancer Activity
The anticancer properties of benzofuran derivatives have also been extensively studied. The compound demonstrated cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and SGC7901 (gastric cancer). MTT assays indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Study on Cytotoxicity
In a recent study, the compound was tested against multiple cancer cell lines using an MTT assay. The results indicated that it exhibited selective cytotoxicity towards K562 cells while showing minimal toxicity to normal HaCat cells (human keratinocytes). This selectivity suggests potential therapeutic applications in treating leukemia with reduced side effects on normal tissues .
Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H21NO3/c1-25(2)15-20-21(26)13-12-19-23(27)22(28-24(19)20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3/b22-14- |
InChI Key |
BXQGMDSZCAECGX-HMAPJEAMSA-N |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O |
Origin of Product |
United States |
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